(E)-3-Acetoxy-5-methoxystilbene
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Overview
Description
(E)-3-Acetoxy-5-methoxystilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetoxy-5-methoxystilbene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxy-5-methoxystilbene.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Acetoxy-5-methoxystilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrostilbenes.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrostilbenes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
(E)-3-Acetoxy-5-methoxystilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential role in cancer therapy due to its ability to modulate cell signaling pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (E)-3-Acetoxy-5-methoxystilbene involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Cancer Therapy: It modulates cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Resveratrol: Another stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Oxyresveratrol: Known for its potent antioxidant activity.
Uniqueness: (E)-3-Acetoxy-5-methoxystilbene is unique due to its specific acetoxy and methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to other stilbenes.
Properties
IUPAC Name |
[3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZGYLGHOYXMS-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=CC(=C1)OC)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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